molecular formula C10H18O5S B14284608 Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate CAS No. 124668-81-1

Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate

Cat. No.: B14284608
CAS No.: 124668-81-1
M. Wt: 250.31 g/mol
InChI Key: IXNLTRMWXPPGOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate typically involves the esterification of 2-heptenoic acid followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-heptenoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the hept-2-enoate chain can participate in various addition reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-[(methylsulfonyl)oxy]heptanoate: Similar structure but lacks the double bond in the hept-2-enoate chain.

    Ethyl 7-[(tosyl)oxy]hept-2-enoate: Similar structure but with a tosyl group instead of a methanesulfonyl group.

    Ethyl 7-[(mesyl)oxy]hept-2-enoate: Similar structure with a mesyl group.

Uniqueness

Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate is unique due to the presence of both a methanesulfonyl group and a double bond in the hept-2-enoate chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

124668-81-1

Molecular Formula

C10H18O5S

Molecular Weight

250.31 g/mol

IUPAC Name

ethyl 7-methylsulfonyloxyhept-2-enoate

InChI

InChI=1S/C10H18O5S/c1-3-14-10(11)8-6-4-5-7-9-15-16(2,12)13/h6,8H,3-5,7,9H2,1-2H3

InChI Key

IXNLTRMWXPPGOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCOS(=O)(=O)C

Origin of Product

United States

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